molecular formula C20H32O2 B10820566 Arachidonic acid-d5

Arachidonic acid-d5

Cat. No.: B10820566
M. Wt: 309.5 g/mol
InChI Key: YZXBAPSDXZZRGB-QHIWQZJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic acid-d5 is a deuterated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium atoms replace five hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in mass spectrometry and metabolic studies. Arachidonic acid itself is a crucial component of cell membranes and a precursor to various bioactive lipid mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arachidonic acid-d5 typically involves the incorporation of deuterium atoms into arachidonic acid. One common method is the hydrogenation of arachidonic acid using deuterium gas (D2) in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and selective deuteration. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Arachidonic acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: Catalyzed by enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to the formation of prostaglandins, thromboxanes, and leukotrienes.

    Reduction: Involves the addition of hydrogen (or deuterium) atoms to the molecule, typically using reducing agents like sodium borohydride.

    Substitution: Reactions where functional groups in the molecule are replaced by other groups, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Enzymatic reactions using COX or LOX enzymes.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenation using bromine or chlorine, often in the presence of a catalyst.

Major Products

    Oxidation: Prostaglandins, thromboxanes, leukotrienes.

    Reduction: Reduced forms of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Arachidonic acid-d5 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and quantification in metabolic studies. Some key applications include:

    Chemistry: Used as a standard in mass spectrometry to study lipid metabolism and to quantify arachidonic acid and its metabolites.

    Biology: Investigates the role of arachidonic acid in cell signaling and membrane dynamics.

    Medicine: Studies the involvement of arachidonic acid in inflammatory processes and its potential as a therapeutic target.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals, particularly those targeting inflammatory and cardiovascular diseases.

Mechanism of Action

Arachidonic acid-d5 exerts its effects through similar mechanisms as arachidonic acid. It is released from membrane phospholipids by the action of phospholipase A2 and then metabolized by COX, LOX, and cytochrome P450 enzymes to produce various eicosanoids. These eicosanoids act as signaling molecules, modulating inflammation, immune responses, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Linoleic acid: Another omega-6 fatty acid that serves as a precursor to arachidonic acid.

    Eicosapentaenoic acid (EPA): An omega-3 fatty acid with similar metabolic pathways but different physiological effects.

    Docosahexaenoic acid (DHA): Another omega-3 fatty acid involved in cell membrane structure and function.

Uniqueness

Arachidonic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies and enhances the accuracy of mass spectrometric analyses. This makes it a valuable tool for studying the complex roles of arachidonic acid and its metabolites in various biological processes.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBAPSDXZZRGB-QHIWQZJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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